N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide, also known as MOR-NH2, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Lei et al. (2017) demonstrated a method for synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This method involves condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
- Structural Characterization : Lu et al. (2021) synthesized a compound related to N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide and determined its crystal structure, which was found to exhibit significant inhibitory activity against certain cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Biological Activity
- Antiproliferative Activity : The compound synthesized by Lu et al. (2021) displayed noteworthy inhibitory effects on cancer cell proliferation, underscoring the potential therapeutic applications of related compounds in oncology (Lu et al., 2021).
- Antimicrobial Potential : Zaki et al. (2020) described the synthesis of various heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moieties, showing promise in antimicrobial activities. These findings suggest the utility of this compound derivatives in antimicrobial research (Zaki, El-Dean, Radwan, & Ammar, 2020).
Molecular Interactions and Reactions
- Nucleophilic Behavior : A study by Ferri, Pitacco, and Valentin (1978) investigated the nucleophilic behavior of morpholinoenamines derived from various ketones, which is relevant for understanding the chemical reactivity of this compound (Ferri, Pitacco, & Valentin, 1978).
Advanced Materials Development
- Polyesteramides Synthesis : The synthesis of polyesteramides with pendant functional groups using morpholine derivatives, as reported by Veld, Dijkstra, and Feijen (1992), highlights the potential for creating advanced materials with specific properties (Veld, Dijkstra, & Feijen, 1992).
properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-16-5-6-17(2)19(13-16)29-21-14-20(24-15-25-21)26-10-7-18(8-11-26)22(27)23-9-4-12-28-3/h5-6,13-15,18H,4,7-12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMKMQUHMOTNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.